Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Conformational Studies
Conformationally Constrained Derivatives
Research focused on the synthesis of novel tryptophan analogues, demonstrating applications in peptide and peptoid conformation elucidation studies. These derivatives have been designed to limit the conformational flexibility of the side chain, which is crucial for detailed structural analysis in peptide research. The potential for further derivatization of these compounds highlights their versatility in scientific studies (Horwell et al., 1994).
Heterocyclic Systems Synthesis
Preparation of Heterocyclic Systems
The use of related compounds in the synthesis of heterocyclic systems was documented. This involves the preparation of various 3-[(benzyloxycarbonyl)amino] substituted heterocycles, showcasing the role of these compounds in the development of new materials with potential applications ranging from pharmaceuticals to advanced materials (Toplak et al., 1999).
Advanced Material Synthesis
Versatile Building Blocks for Amino Acids
The synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate demonstrates the application of similar compounds as versatile building blocks. This research highlights the compound's reactivity in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids. Such building blocks are essential for the development of geometrically constrained bicyclic peptidomimetics, with implications for drug design and synthetic biology (Limbach et al., 2009).
Photopolymerization and 3D Printing Applications
High-Performance Photoinitiating Systems
Novel derivatives have been explored as photosensitizers in bimolecular photoinitiating systems for photopolymerization processes, including 3D printing. This research underscores the versatility of such compounds in initiating polymerization under various conditions, highlighting their potential in advanced manufacturing technologies (Tomal et al., 2019).
Properties
IUPAC Name |
methyl 3-(cyclopropanecarbonylamino)-4-(4-phenylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-22(27)17-9-10-20(19(15-17)23-21(26)16-7-8-16)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-6,9-10,15-16H,7-8,11-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLWAUDEUZNFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.